molecular formula C10H20O2 B089612 Isobutyl hexanoate CAS No. 105-79-3

Isobutyl hexanoate

カタログ番号 B089612
CAS番号: 105-79-3
分子量: 172.26 g/mol
InChIキー: UXUPPWPIGVTVQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Synthesis Analysis

The synthesis of isobutyl hexanoate often involves esterification processes, where hexanoic acid reacts with isobutyl alcohol under the presence of catalysts. A study by Li Ji-zhong (2005) discussed the synthesis of isoamyl hexanoate, a closely related compound, highlighting the effectiveness of using hexanoic acid and isopentanol with phosphotungstic acid as a catalyst, achieving a yield up to 98.92% under optimal conditions (Li Ji-zhong, 2005). This process reflects the potential methodologies for synthesizing isobutyl hexanoate through esterification.

Molecular Structure Analysis

The molecular structure of isobutyl hexanoate influences its physical and chemical properties. Research on related compounds, such as isobutylamides, provides insights into the importance of molecular structure on the compound's behavior and interactions. For instance, the study of hexadeca-2,4-dienoic acids and their isobutylamides by P. Wailes (1959) sheds light on the structural aspects of isobutyl derivatives and their insecticidal activities, suggesting the role of molecular configuration in determining activity (P. Wailes, 1959).

Chemical Reactions and Properties

Isobutyl hexanoate undergoes various chemical reactions, influenced by its functional groups. The reactivity of esters, including isobutyl hexanoate, is characterized by hydrolysis, reduction, and reactions with Grignard reagents. These reactions are essential for modifying the ester or synthesizing other compounds. The reaction mechanisms and outcomes vary depending on the conditions and reactants involved.

Physical Properties Analysis

The physical properties of isobutyl hexanoate, such as boiling point, melting point, and solubility, are determined by its molecular structure. These properties are crucial for its application in industrial processes and synthesis. The amphiphilic characteristic of alcohols, as discussed in the study on 1-hexanol and methyl isobutyl carbinol by Cuong V. Nguyen et al. (2013), suggests that similar compounds like isobutyl hexanoate might exhibit significant interfacial properties, affecting their solubility and phase behavior (Cuong V. Nguyen et al., 2013).

Chemical Properties Analysis

The chemical properties of isobutyl hexanoate, including its reactivity and stability, are influenced by the ester group within its structure. Esters are known for their susceptibility to hydrolysis under acidic or basic conditions, which is a critical aspect of their chemical behavior. The synthesis and reactions of related compounds, as demonstrated in studies of tributylstannyl isoxazoles, provide insight into the chemical versatility and reactivity of isobutyl hexanoate (Y. Kondo, D. Uchiyama, T. Sakamoto*, H. Yamanaka, 1989).

科学的研究の応用

  • Alcohol Surfactants and Interfacial Properties : A study by Nguyen et al. (2013) investigated alcohols like methyl isobutyl carbinol (MIBC), which is structurally similar to Isobutyl hexanoate, for their effects on interfacial properties. They found that different molecular structures of alcohols significantly influence their behavior at the air/water interface, highlighting the importance of such compounds in enhancing interfacial effects in industrial processes (Nguyen et al., 2013).

  • Biological Synthesis of Esters : Layton and Trinh (2016) demonstrated the microbial synthesis of branched-chain esters, including Isobutyl hexanoate, from organic waste carboxylates. This research indicates the potential of biological methods in producing high-value esters from low-value carboxylates, expanding the applications beyond traditional flavor, fragrance, and solvent uses (Layton & Trinh, 2016).

  • Flavor and Fragrance Applications : A study on the safety assessment of hexyl hexanoate, a related compound to Isobutyl hexanoate, by Api et al. (2020) indicated its non-toxic nature and suitability for use in flavor and fragrance applications. This research supports the use of similar esters like Isobutyl hexanoate in consumer products (Api et al., 2020).

  • Volatile Compounds in Food and Beverages : Research by Morakul et al. (2013) on the release of volatile compounds like isobutanol and ethyl hexanoate during winemaking fermentations suggests a role for compounds structurally similar to Isobutyl hexanoate in influencing the flavor profiles of alcoholic beverages (Morakul et al., 2013).

  • Biodegradable Polymers : A study on the properties of Poly(hydroxybutyrate-co-3-hexanoate) by Selli et al. (2022) explores the potential of hexanoate-based polymers in textile and medical applications. This suggests the relevance of Isobutyl hexanoate derivatives in the development of sustainable materials (Selli et al., 2022).

  • Production of Hexanoic Acid in Yeast : Cheon et al. (2014) described a biosynthetic pathway for producing hexanoic acid, a precursor for Isobutyl hexanoate, in yeast. This research highlights the potential for bioengineering approaches in the production of such esters (Cheon et al., 2014).

Safety and Hazards

Isobutyl hexanoate may cause skin and eye irritation. It may be toxic by ingestion, inhalation, or skin absorption . It’s also a combustible liquid . Safety measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

While specific future directions for Isobutyl hexanoate are not detailed in the search results, it’s worth noting that esters, including Isobutyl hexanoate, are widely used in the food and fragrance industry. Their synthesis and properties continue to be areas of active research .

作用機序

Target of Action

Isobutyl hexanoate, also known as 2-methylpropyl hexanoate , is an ester that is primarily used in the flavor and fragrance industry .

Mode of Action

Isobutyl hexanoate is a volatile compound that can easily evaporate into the air. When inhaled, it interacts with olfactory receptors in the nose, triggering a neural response that is interpreted by the brain as a specific smell

Biochemical Pathways

Isobutyl hexanoate is an ester, which is a product of a reaction between a carboxylic acid and an alcohol . In this case, the carboxylic acid is hexanoic acid and the alcohol is isobutanol . This reaction is part of esterification, a common biochemical pathway.

Pharmacokinetics

When inhaled, the compound quickly evaporates and interacts with olfactory receptors, and is then likely metabolized and excreted via the respiratory system .

Result of Action

The primary result of isobutyl hexanoate’s action is the sensory perception of a specific smell. This can contribute to the overall sensory experience of a product, such as a food, beverage, or perfume

Action Environment

The action of isobutyl hexanoate can be influenced by various environmental factors. For instance, the presence of other volatile compounds can alter the perceived smell of the compound. Temperature and humidity can also affect the rate of evaporation and therefore the intensity of the smell . Additionally, the compound’s stability and efficacy can be affected by factors such as light, heat, and pH .

特性

IUPAC Name

2-methylpropyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-5-6-7-10(11)12-8-9(2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUPPWPIGVTVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Record name ISOBUTYL CAPROATE
Source CAMEO Chemicals
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DSSTOX Substance ID

DTXSID0059322
Record name Hexanoic acid, 2-methylpropyl ester
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Isobutyl caproate appears as a liquid. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., clear, colourless to yellowish liquid with a fruity, cocoa odour
Record name ISOBUTYL CAPROATE
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Record name Isobutyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/20/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

1 ml in 2 ml 80% alcohol (in ethanol)
Record name Isobutyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/20/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.854-0.858
Record name Isobutyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/20/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Isobutyl hexanoate

CAS RN

105-79-3
Record name ISOBUTYL CAPROATE
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Record name Isobutyl hexanoate
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Record name Isobutyl hexanoate
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Record name Hexanoic acid, 2-methylpropyl ester
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Record name Hexanoic acid, 2-methylpropyl ester
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Record name Isobutyl hexanoate
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Record name ISOBUTYL HEXANOATE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Methylpropyl hexanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Isobutyl Hexanoate in food science?

A1: Isobutyl Hexanoate is a significant aroma compound found in various food products. Research has identified it as a key contributor to the overall aroma profile of dry fermented sausages. [] In fact, it was detected using both Solid Phase Microextraction (SPME) and Solvent Assisted Flavor Evaporation (SAFE) techniques, highlighting its presence across different extraction methods. [] Furthermore, sensory analysis revealed that including Isobutyl Hexanoate in a flavor reconstitution model, alongside other identified odorants, helped recreate the characteristic fresh sausage aroma. [] This suggests its importance in defining the sensory qualities of these food products.

Q2: Has Isobutyl Hexanoate been found to be a useful marker compound in any specific processes?

A2: Yes, Isobutyl Hexanoate, along with Isoamyl Butyrate, has been identified as a potential marker for rosé wines produced using sequential inoculation with Metschnikowia pulcherrima and Saccharomyces cerevisiae. [] This fermentation strategy, employing the non-Saccharomyces yeast Metschnikowia pulcherrima, resulted in wines with subtly enhanced ester profiles, including these two compounds. [] The presence of these markers could help distinguish wines produced using this specific fermentation method, offering insights into the production process and potentially influencing flavor profiles.

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